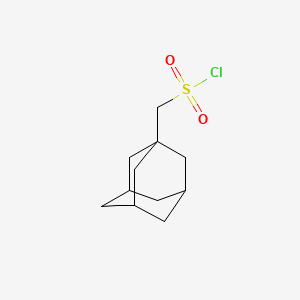

(Adamantan-1-yl)methanesulfonyl chloride

Description

Contextualizing Adamantane (B196018) Derivatives in Contemporary Organic Chemistry Research

Adamantane, a perfectly symmetrical and strain-free tricyclic hydrocarbon, has captivated chemists since its discovery. ingentaconnect.com Its derivatives have become particularly prominent in medicinal chemistry and materials science. The incorporation of an adamantane cage into a molecule can significantly alter its physical and biological properties.

One of the most valued attributes of the adamantane group is its high lipophilicity, or ability to dissolve in fats, oils, and lipids. nih.govacs.org This property is crucial in drug design for enhancing a molecule's ability to cross cell membranes and the blood-brain barrier. ingentaconnect.com Furthermore, the rigid and bulky nature of the adamantane structure can provide a stable, predictable scaffold for orienting other functional groups, which can lead to improved binding affinity and selectivity for biological targets. nih.govresearchgate.net The first major application of an adamantane derivative in medicine was the antiviral drug amantadine, which demonstrated the therapeutic potential of this hydrocarbon cage. nih.govacs.org This success spurred extensive research, leading to the use of adamantane in drugs for a wide range of conditions. ingentaconnect.comnih.gov Researchers often use the adamantane moiety to improve the Absorption, Distribution, Metabolism, or Excretion (ADME) properties of drug candidates. ingentaconnect.comnih.gov

The Significance of Sulfonyl Chlorides as Versatile Synthetic Building Blocks

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organic compounds that serve as crucial intermediates in modern organic synthesis. nbinno.com Their utility stems from the electrophilic nature of the sulfur atom, making them susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile construction of sulfonamides, sulfonate esters, and sulfones, which are functional groups present in a vast number of pharmaceuticals, agrochemicals, and dyes. nbinno.com

The reaction of a sulfonyl chloride with a primary or secondary amine is a classic and reliable method for forming a sulfonamide linkage (R-SO₂-NR'R''), a key structural motif in many antibacterial sulfa drugs and other therapeutic agents. researchgate.net Similarly, reaction with alcohols in the presence of a base yields sulfonate esters (R-SO₂-OR'), which are excellent leaving groups in substitution and elimination reactions. nbinno.com Due to their broad reactivity and importance in constructing key functional groups, sulfonyl chlorides are considered powerful and indispensable tools for synthetic chemists. researchgate.net

Specific Research Focus on (Adamantan-1-yl)methanesulfonyl chloride

While the adamantane framework and the sulfonyl chloride group are individually well-studied, specific research focusing exclusively on this compound is not extensively detailed in publicly available literature. However, its chemical significance can be inferred from the known reactivity of its components. The compound is primarily a synthetic intermediate, designed to attach the (adamantan-1-yl)methyl group to other molecules.

The synthesis of this compound would likely involve the oxidative chlorination of a suitable sulfur-containing precursor, such as (adamantan-1-yl)methanethiol. Its primary research application would be as an electrophilic building block. In a laboratory setting, it would be expected to react readily with nucleophiles. For instance, its reaction with various amines would produce a series of novel adamantane-containing sulfonamides. These products could then be screened for biological activity, leveraging the known pharmacokinetic benefits of the adamantane scaffold. Similarly, its reaction with alcohols would yield adamantane-containing sulfonate esters, which could be used in further synthetic steps.

The research focus for a molecule like this compound is therefore not on the compound itself, but on its utility in synthesizing more complex molecules that combine the unique steric and electronic properties of the adamantyl group with the functionality provided by the sulfonamide or sulfonate ester linkage.

Structure

3D Structure

Properties

IUPAC Name |

1-adamantylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClO2S/c12-15(13,14)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKHUYXWTUXLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566171-98-9 | |

| Record name | (adamantan-1-yl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Adamantan 1 Yl Methanesulfonyl Chloride

Pathways to Adamantylmethanesulfonates

The formation of adamantylmethanesulfonates from (adamantan-1-yl)methanesulfonyl chloride proceeds through reactions with oxygen nucleophiles, primarily alcohols. The mechanistic details of these transformations, particularly in solvolysis, are of significant interest for understanding reactivity in sterically demanding systems.

This compound reacts with alcohols in the presence of a non-nucleophilic base to yield the corresponding adamantylmethanesulfonate esters. This transformation is a standard method for converting alcohols into sulfonates, which are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions. ntu.ac.uklibretexts.org The reaction is typically carried out using a base like pyridine (B92270) or triethylamine (B128534) in an inert solvent such as dichloromethane. commonorganicchemistry.com

The general mechanism involves the alcohol acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product. chemistrysteps.com The bulky adamantyl group is attached to a methylene (B1212753) spacer, which distances it from the reactive sulfonyl chloride center, allowing the reaction to proceed efficiently, analogous to simpler alkanesulfonyl chlorides like methanesulfonyl chloride. commonorganicchemistry.com

General Reaction Scheme: Ad-CH₂SO₂Cl + R-OH + Base → Ad-CH₂SO₂OR + Base·HCl (where Ad = Adamantan-1-yl)

This reaction is crucial for introducing the adamantylmethanesulfonate group into various molecules, leveraging its unique steric and electronic properties.

The solvolysis of sulfonyl chlorides is a subject of extensive mechanistic study. beilstein-journals.orgnih.gov The mechanism is generally considered to be a bimolecular, associative (Sₙ2-like) process, where the solvent acts as the nucleophile attacking the sulfur atom. beilstein-journals.orgmasterorganicchemistry.com This contrasts with the solvolysis of many adamantyl halides (e.g., 1-adamantyl chloride), which are classic examples of substrates that react via a dissociative, Sₙ1-like mechanism due to the formation of a stable bridgehead carbocation and the steric impossibility of a backside Sₙ2 attack at the carbon center. researchgate.netresearchgate.net

In the case of this compound, the reaction center is the sulfur atom, not the adamantyl-adjacent carbon. Therefore, the mechanistic paradigm shifts from carbon-centered substitution to sulfur-centered substitution. Sulfonyl chlorides have high heterolytic bond-dissociation energies, making the formation of a sulfonyl cation (RSO₂⁺) unfavorable under typical solvolytic conditions. beilstein-journals.org Consequently, the mechanism is best described as predominantly Sₙ2, although some Sₙ1 character may be present in highly ionizing, non-nucleophilic solvents. beilstein-journals.org

The reaction pathway is believed to involve a direct interaction of a solvent molecule with the sulfonyl chloride substrate. nih.gov The bulky adamantyl group, even with the methylene spacer, may influence the transition state geometry but does not prevent the associative pathway that is characteristic of sulfonyl chloride solvolysis.

The influence of the solvent on the rate of solvolysis provides critical insight into the reaction mechanism. The extended Grunwald-Winstein equation is a powerful tool for this analysis:

log(k/k₀) = lNT + mYCl

where:

k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol/20% water), respectively.

l is the sensitivity of the solvolysis to the solvent nucleophilicity scale (NT).

m is the sensitivity of the solvolysis to the solvent ionizing power scale (YCl).

NT and YCl are solvent parameters. nih.govresearchgate.net

For alkanesulfonyl and arenesulfonyl chlorides, correlations using the simple Grunwald-Winstein equation (which only considers the mYCl term) are generally poor. beilstein-journals.org However, the use of the two-term extended equation provides good correlations, yielding significant values for both l and m. beilstein-journals.orgbeilstein-journals.org This is strong evidence for a bimolecular mechanism (Sₙ2-like) where the reaction rate is sensitive to both the solvent's ability to act as a nucleophile (l > 0) and its ability to stabilize charge separation in the transition state (m > 0). beilstein-journals.orgbeilstein-journals.org

For the solvolysis of this compound, it is expected to exhibit behavior similar to other alkanesulfonyl chlorides. Below is a table of Grunwald-Winstein parameters for related sulfonyl chlorides.

| Compound | l Value | m Value | Mechanism Indication | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | 1.01 | 0.61 | Sₙ2 | koreascience.kr |

| Methanesulfonyl chloride | ~0.6-0.7 | ~0.4-0.5 | Sₙ2 | beilstein-journals.orgnih.gov |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | 0.76 | 0.37 | Dissociative Sₙ2 | koreascience.kr |

The significant l values indicate substantial nucleophilic assistance from the solvent in the rate-determining step, consistent with an associative pathway.

Kinetic solvent isotope effects (KSIE) provide further detail about the transition state of solvolysis reactions. The KSIE is typically measured by comparing the reaction rate in a protic solvent (like H₂O or CH₃OH) with its deuterated counterpart (D₂O or CH₃OD).

For the solvolysis of sulfonyl chlorides, KSIE values (kH₂O/kD₂O) are often significantly greater than 1.0. For instance, the value for methanesulfonyl chloride hydrolysis is around 1.5-1.7, and for benzenesulfonyl chloride, it is approximately 1.56. beilstein-journals.orgnih.gov These values are higher than those typically observed for the Sₙ1 hydrolysis of alkyl chlorides (1.20-1.25), suggesting more substantial bond breaking at the transition state for the sulfonyl chlorides. beilstein-journals.orgnih.gov

A KSIE value greater than 1.5 is often interpreted as evidence for a bimolecular mechanism where the solvent molecule may act as a general-base catalyst, abstracting a proton from the attacking nucleophilic solvent molecule in the transition state. koreascience.kr This indicates a structured transition state involving multiple solvent molecules.

| Compound | Solvent System | KSIE (kH/kD) | Reference |

|---|---|---|---|

| Methanesulfonyl chloride | H₂O/D₂O | 1.5 - 1.7 | beilstein-journals.org |

| Benzenesulfonyl chloride | H₂O/D₂O | 1.56 | nih.gov |

| 4-X-Benzenesulfonyl chlorides | H₂O/D₂O | 1.2 - 1.4 | cdnsciencepub.com |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | CH₃OH/CH₃OD | 1.75 | koreascience.kr |

Given these precedents, the solvolysis of this compound is expected to exhibit a similar, significant KSIE, supporting an Sₙ2-like mechanism with considerable solvent involvement in the transition state.

Formation of Adamantylmethanesulfonamides

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted adamantylmethanesulfonamides. This sulfonylation of amines is a cornerstone reaction in medicinal chemistry and materials science for the synthesis of stable sulfonamide linkages. nih.govcbijournal.com

The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur center of the sulfonyl chloride. This is followed by the elimination of a chloride ion. An equivalent of base, either a second equivalent of the reacting amine or an auxiliary non-nucleophilic base like pyridine or triethylamine, is required to neutralize the HCl byproduct. libretexts.org

General Reaction Scheme: Ad-CH₂SO₂Cl + R¹R²NH + Base → Ad-CH₂SO₂NR¹R² + Base·HCl (where Ad = Adamantan-1-yl; R¹/R² = H, alkyl, or aryl)

Primary amines generally react readily. cbijournal.com Secondary amines can also be used, though their reactivity may be lower due to increased steric hindrance around the nitrogen atom. cbijournal.com The reaction provides a direct and efficient route to a diverse range of adamantyl-containing sulfonamides. nih.gov

Challenges and Alternative Strategies for Direct Amination of Adamantyl Sulfonyl Chlorides

The direct conversion of adamantyl sulfonyl chlorides to their corresponding sulfonamides via reaction with amines, a fundamental transformation in organic synthesis, is often fraught with challenges. The steric hindrance imposed by the bulky adamantyl group can significantly impede the nucleophilic attack of amines on the sulfur center of the sulfonyl chloride. This steric congestion around the reaction center slows down the reaction rate and can lead to lower yields compared to less hindered sulfonyl chlorides.

Furthermore, side reactions can complicate the direct amination process. Under basic conditions often employed for these reactions, elimination of HCl from the sulfonyl chloride can occur, leading to the formation of a highly reactive sulfene (B1252967) intermediate. This intermediate can then undergo polymerization or react with other nucleophiles present in the reaction mixture, reducing the yield of the desired sulfonamide.

To circumvent these challenges, alternative strategies for the synthesis of adamantyl sulfonamides have been explored. One approach involves the use of more reactive amine derivatives or the activation of the sulfonyl chloride itself. For instance, employing pre-formed metal amides or using coupling agents can facilitate the sulfonamide bond formation. Another strategy is to avoid the direct use of the sulfonyl chloride altogether. This can be achieved by synthesizing the corresponding sulfonic acid and then converting it to the sulfonamide using coupling reagents, or by employing a two-step process where the sulfonyl chloride is first converted to a more reactive intermediate, such as a sulfonyl fluoride, before reaction with the amine.

Microwave-assisted synthesis has also emerged as a promising alternative, often providing higher yields and shorter reaction times for the sulfonylation of amines, even with sterically hindered substrates. beilstein-journals.org The high temperatures and pressures achieved under microwave irradiation can help to overcome the activation energy barrier imposed by the steric bulk of the adamantyl group.

Electrophilic and Radical Reactions Mediated by this compound

This compound participates in both electrophilic and radical reactions, demonstrating its versatility as a synthetic reagent.

Addition Reactions Across Unsaturated Hydrocarbons (e.g., Alkynes to form β-Chloro Sulfones)

In a reaction analogous to that of simpler alkanesulfonyl chlorides, this compound is expected to undergo addition reactions across unsaturated carbon-carbon bonds. For instance, in the presence of a suitable catalyst such as copper(II) chloride, it can add to alkynes. This reaction proceeds via a radical mechanism, initiated by the catalyst, to form β-chloro sulfones.

The bulky adamantyl group in this compound likely influences the regioselectivity and stereoselectivity of this addition reaction. The steric demand of the adamantyl moiety may direct the addition to the less sterically hindered carbon of the alkyne and could also influence the stereochemical outcome of the reaction.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Alkyne | Copper(II) chloride | β-Chloro sulfone |

This interactive data table illustrates the general transformation for the addition of this compound to alkynes.

Generation and Trapping of Transient Sulfene Intermediates

Upon treatment with a non-nucleophilic base, such as triethylamine, this compound can undergo dehydrochlorination to generate a highly reactive and transient intermediate known as (adamantan-1-yl)methanesulfene. This sulfene is a potent electrophile and dienophile.

The generation of this sulfene is a key step in several synthetic transformations. Due to its high reactivity, it is typically generated in situ and immediately trapped by a suitable reagent. For example, in the presence of enamines or other electron-rich alkenes, the sulfene can undergo [2+2] cycloaddition reactions to form four-membered thietane (B1214591) dioxide rings. It can also be trapped by nucleophiles such as alcohols or amines to yield the corresponding sulfonates or sulfonamides, respectively. The steric bulk of the adamantyl group on the sulfene intermediate is expected to play a significant role in the stereochemical outcome of these trapping reactions.

Rearrangement Reactions Involving Adamantyl Methanesulfonates

Derivatives of this compound, specifically adamantyl methanesulfonates, can participate in various rearrangement reactions, a testament to the influence of the adamantyl cage on reaction pathways.

Beckmann Rearrangement of Oxime Methanesulfonates

A notable rearrangement involving adamantyl methanesulfonates is the Beckmann rearrangement of oximes. In this reaction, a ketoxime is treated with a sulfonyl chloride, such as this compound, in the presence of a base to form an oxime methanesulfonate (B1217627) ester. This ester is a key intermediate, as the methanesulfonate group is an excellent leaving group.

Upon heating or treatment with a Lewis acid, the oxime methanesulfonate undergoes a rearrangement where the group anti-periplanar to the leaving group migrates to the nitrogen atom, with concomitant cleavage of the N-O bond. This concerted migration and cleavage process results in the formation of a nitrilium ion, which is then hydrolyzed to yield an amide.

The stereospecific nature of the Beckmann rearrangement is crucial. The bulky adamantyl group of the methanesulfonate leaving group can influence the conformation of the oxime intermediate, thereby directing the stereochemical course of the rearrangement and determining which of the two groups attached to the oxime carbon migrates.

| Starting Material | Reagent | Intermediate | Product |

| Ketoxime | This compound | Oxime methanesulfonate | Amide |

This interactive data table outlines the key steps in the Beckmann rearrangement of oxime methanesulfonates derived from this compound.

Comparative Mechanistic Studies with Related Sulfonyl Chlorides and Sulfonic Anhydrides

Mechanistic studies comparing the reactivity of this compound with other sulfonyl chlorides and sulfonic anhydrides provide valuable insights into the role of steric and electronic effects on their reactions. The solvolysis of sulfonyl chlorides, for example, is a well-studied reaction that can proceed through different mechanisms depending on the structure of the sulfonyl chloride and the nature of the solvent.

For most primary and secondary alkanesulfonyl chlorides, solvolysis is believed to occur via a concerted SN2 mechanism, where the solvent acts as the nucleophile. nih.gov The bulky adamantyl group in this compound is expected to sterically hinder the backside attack of the nucleophile, leading to a slower solvolysis rate compared to less hindered analogues like methanesulfonyl chloride or ethanesulfonyl chloride.

In contrast, sulfonic anhydrides are generally more reactive than the corresponding sulfonyl chlorides. For instance, studies on the solvolysis of methanesulfonic anhydride (B1165640) have shown it to be more reactive than methanesulfonyl chloride. researchgate.net This increased reactivity is attributed to the better leaving group ability of the methanesulfonate anion compared to the chloride ion. It is therefore expected that (adamantan-1-yl)methanesulfonic anhydride would also be more reactive towards nucleophiles than this compound.

Oxidative Desulfurization Reactions of Adamantyl Derivatives

While specific research on the oxidative desulfurization of this compound is not extensively documented in publicly available literature, the reactivity of related adamantyl sulfur compounds provides insight into potential oxidative pathways. The focus of oxidative studies on organosulfur compounds is typically on the conversion of sulfides to sulfoxides and sulfones, which represents an increase in the oxidation state of the sulfur atom rather than a cleavage of the carbon-sulfur bond (desulfurization).

The sulfonyl chloride functional group is already in a high oxidation state (+6 for sulfur), making it generally resistant to further oxidation under standard conditions. Oxidative desulfurization, the removal of the sulfur-containing group via an oxidative process, would likely require harsh reaction conditions or a multi-step synthetic route.

Investigations into the oxidation of adamantyl derivatives have primarily centered on the hydrocarbon cage itself or on lower oxidation state sulfur functionalities, such as thioethers. These reactions are valuable for understanding the electronic and steric effects of the bulky adamantyl group on the reactivity of the sulfur center.

Detailed Research Findings from Analogous Systems

Studies on the oxidation of adamantyl thioethers to their corresponding sulfoxides and sulfones offer the closest analogy to the potential oxidative behavior of sulfur in adamantyl derivatives. The general transformation involves the sequential oxidation of the thioether to a sulfoxide (B87167) and then to a sulfone, as depicted below:

R-S-R' → R-SO-R' → R-SO₂-R'

Various oxidizing agents can accomplish this transformation, with hydrogen peroxide being a common and environmentally benign choice. The bulky adamantyl group can sterically hinder the approach of the oxidant to the sulfur atom, potentially affecting reaction rates and the ability to achieve the higher oxidation state (sulfone).

For instance, the oxidation of alkyl and aryl sulfides to their corresponding sulfones is a well-established process. In a typical reaction, a sulfide (B99878) is treated with an oxidizing agent like hydrogen peroxide in a suitable solvent, often with a catalyst.

Below is a representative table illustrating the oxidation of a generic adamantyl thioether to the corresponding sulfone, based on common methodologies for sulfide oxidation.

Table 1: Representative Oxidation of Adamantyl Thioethers

| Substrate | Oxidizing Agent | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Adamantan-1-yl methyl sulfide | H₂O₂ | Metal Catalyst | Ketone | Adamantan-1-yl methyl sulfone | High |

This is an interactive data table based on generalized experimental procedures for thioether oxidation.

Applications of Adamantan 1 Yl Methanesulfonyl Chloride in Advanced Synthetic and Molecular Design Research

As a Precursor for Conformationally Restricted Adamantane-Based Building Blocks

The adamantane (B196018) cage is a versatile and efficient scaffold in molecular recognition processes. nih.gov Its inherent rigidity and lipophilicity are exploited to pre-organize pharmacophores, potentially lowering the entropic penalty upon binding to a biological target. nih.gov (Adamantan-1-yl)methanesulfonyl chloride serves as a reactive precursor to covalently incorporate this moiety, enabling the synthesis of complex, conformationally constrained molecules with tailored properties.

The incorporation of adamantane into peptides and related signaling molecules can lead to increased selectivity for receptor subtypes and enhanced stability in vivo. nih.gov While traditional methods for preparing sulfonamides often involve sulfonyl chlorides, which can be incompatible with solid-phase peptide synthesis (SPPS), innovative photoredox catalysis methods have been developed. nih.gov These modern approaches allow for the creation of peptidomimetics bearing a sulfonamide moiety, where a hindered adamantane group can be successfully incorporated without significant loss in yield. nih.gov This demonstrates the feasibility of integrating adamantane-based structures, derivable from precursors like this compound, into complex peptide sequences to create novel biomimetic structures.

The synthesis of hybrid molecules that combine the adamantane scaffold with other biologically active fragments, such as heterocyclic systems or monoterpenoids, is a growing area of research. Adamantane derivatives have been successfully linked to monoterpenoid residues via 1,2,4-triazole and 1,3,4-thiadiazole linkers. mdpi.comnih.gov These hybrid molecules have shown potential as inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 1 (Tdp1). mdpi.comnih.gov

For instance, research has shown that adamantyl-containing 1,2,4-triazoles and 1,3,4-thiadiazoles bearing monoterpenoid fragments exhibit inhibitory properties against Tdp1 in the micromolar and even submicromolar range. nih.gov The synthesis of these complex molecules often begins with a reactive adamantane precursor, such as an adamantane-1-carbonyl chloride, to form an initial heterocyclic core, which is then further functionalized. mdpi.comnih.gov This modular approach allows for the combination of the lipophilic adamantane group with the diverse chemical space of monoterpenoids and heterocycles to create potent and specific bioactive compounds. sciforum.net

Table 1: Examples of Adamantane-Monoterpenoid Hybrid Molecules and Their Tdp1 Inhibitory Activity

| Adamantane Linker | Monoterpenoid Moiety | Tdp1 IC₅₀ (µM) | Reference |

| 1,2,4-triazole | (-)-Myrtenyl | 7.50 | sciforum.net |

| 1,3,4-thiadiazole | (-)-Myrtenyl | < 7.50 | sciforum.net |

| Thioamide | Citronellyl | Low micromolar range | mdpi.com |

| Thioamide | (+)-Myrtenyl | Low micromolar range | mdpi.com |

The pronounced lipophilicity of the adamantane cage makes it an excellent anchor for integration into lipid bilayers, which is a critical step for drug transport across cell membranes. mdpi.com This property is harnessed in the design of molecular delivery systems like liposomes and lipid nanoparticles (LNPs). mdpi.comnih.gov Adamantane can be incorporated into the lipophilic part of lipid structures, serving as a robust anchor within the membrane. mdpi.com

Recent studies have explored the use of adamantyl-functionalized phospholipids in LNP formulations for mRNA delivery. nih.gov It was hypothesized that the constrained, rigid structure of the adamantyl group could influence the properties and in vivo behavior of the LNPs. nih.gov The synthesis of these specialized lipids involves reacting a suitable lipid backbone, like sn-glycero-3-phosphocholine, with a reactive adamantane derivative, such as 2-((3r,5r,7r)-adamantan-1-yl)acetyl chloride, a compound structurally related to this compound. nih.gov This strategy highlights how adamantane precursors are fundamental in creating novel lipid-based carriers for advanced therapeutic applications. mdpi.com

In the Design and Synthesis of Chemically-Derived Enzyme Inhibitors and Biological Probes

The use of adamantane-based scaffolds is an emerging and significant field in the design of enzyme inhibitors. nih.gov The bulky and hydrophobic nature of the adamantane moiety can be used to occupy specific pockets within an enzyme's active site, enhancing binding affinity and modulating molecular interactions. nih.govescholarship.org this compound provides a reactive handle to introduce the (adamantan-1-yl)methyl group into various scaffolds designed to target specific enzymes.

Adamantane-containing molecules have been successfully developed as potent inhibitors for several clinically relevant enzymes.

Soluble Epoxide Hydrolase (sEH): Adamantyl-urea derivatives are a well-established class of sEH inhibitors. nih.gov The adamantane moiety fits into a hydrophobic pocket of the enzyme's active site. escholarship.org Modifications to the adamantane structure, such as introducing a chlorine atom at a bridgehead position, have been shown to increase inhibitory activity, decrease the melting point, and significantly improve water solubility. nih.gov For example, trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) is a potent sEH inhibitor with an IC₅₀ of 1.3 nM and excellent oral bioavailability. nih.govsigmaaldrich.com

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Inhibition of 11β-HSD1 is a promising strategy for treating type 2 diabetes and metabolic syndrome. rsc.orggoogle.com The highly hydrophobic adamantyl group has been identified as a popular and effective moiety in various structural classes of 11β-HSD1 inhibitors. semanticscholar.orgnih.gov A series of adamantyl heterocyclic ketones and α-sulfonamido-N-adamantanecarboxamides have been developed as potent and selective inhibitors of human 11β-HSD1, with some compounds exhibiting IC₅₀ values in the low nanomolar range. rsc.orgnih.gov

Glucosylceramide Synthase (GCS): The synthetic iminosugar N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin (AMP-DNM) is a known inhibitor of GCS. figshare.comresearchgate.netnih.gov The synthesis of this inhibitor involves preparing the 5-(adamantan-1-yl-methoxy)-pentanal building block, which incorporates the key adamantane moiety. figshare.comresearchgate.net Inhibition of GCS with AMP-DNM has been shown to enhance insulin sensitivity in preclinical models. nih.gov

Table 2: Adamantane-Based Inhibitors for Various Enzyme Targets

| Enzyme Target | Example Inhibitor Class | Key Adamantane Structure | Achieved Potency (IC₅₀) | Reference(s) |

| Soluble Epoxide Hydrolase (sEH) | Adamantyl Ureas | 1-Adamantyl | 0.89 - 1.3 nM | nih.gov |

| 11β-HSD1 | Adamantyl Heterocyclic Ketones | 1-Adamantyl | ~60 nM | nih.gov |

| 11β-HSD1 | α-Sulfonamido-N-adamantanecarboxamides | 1-Adamantyl | Potent inhibition | rsc.org |

| Glucosylceramide Synthase | Iminosugar Derivatives | 1-Adamantyl-methoxy-pentyl | Effective inhibition | nih.gov |

Key strategies involving adamantane incorporation include:

Increasing Lipophilicity: The primary reason for incorporating an adamantane group is to increase the lipophilicity of a drug candidate. This can enhance its ability to cross cell membranes and the blood-brain barrier. nih.govnih.gov

Enhancing Metabolic Stability: The rigid cage structure can act as a shield, protecting nearby functional groups from metabolic degradation, which can improve a drug's pharmacokinetic profile. nih.govmdpi.comnih.gov

Improving Target Binding: The bulky adamantane group can serve as an anchor, occupying hydrophobic pockets in a target protein's binding site, thereby increasing binding affinity and potency. nih.govescholarship.org This allows the adamantane scaffold to orient other pharmacophoric elements into positions that are beneficial for enhanced interaction with the target. nih.gov

Through these mechanisms, the adamantane moiety, introduced via reactive precursors, serves as a "lipophilic bullet" that helps drug candidates hit their targets with greater efficacy and stability. nih.gov

Scaffolds for Dual-Targeting Ligands

The development of ligands that can simultaneously modulate two or more biological targets is a burgeoning area in drug discovery, offering potential for enhanced therapeutic efficacy and reduced drug resistance. The adamantane framework, introduced via reagents like this compound, serves as an exceptional three-dimensional scaffold for designing such dual-targeting agents. nih.govnih.gov

The rigid and well-defined tetrahedral geometry of the adamantane core allows for the precise spatial orientation of pharmacophoric groups. researchgate.net This structural feature is critical for positioning different functional moieties to interact optimally with the binding sites of two distinct protein targets. nih.gov By utilizing the adamantane skeleton, medicinal chemists can move beyond the "flat land" of traditional aromatic scaffolds and explore more complex and effective molecular designs. researchgate.net

Table 1: Properties of the Adamantane Scaffold for Dual-Targeting Ligand Design

| Property | Advantage in Dual-Targeting Design | Citation(s) |

| Rigid 3D Structure | Allows for precise, predictable positioning of multiple pharmacophores. | researchgate.net |

| High Lipophilicity | Can enhance membrane permeability and interaction with hydrophobic binding pockets. | nih.govresearchgate.net |

| Chemical Inertness | Provides a stable core that is resistant to metabolic degradation. | nih.gov |

| Defined Geometry | Facilitates the exploration of three-dimensional space within and between target binding sites. | researchgate.net |

By reacting this compound with appropriate linkers or core structures bearing multiple nucleophilic sites, chemists can construct sophisticated molecules where the adamantane group serves as the foundational anchor for dual-target engagement.

Utilization in Specific Functional Group Transformations

Beyond its role as a structural scaffold, this compound is a reactive chemical tool for specific functional group modifications, namely in protecting group chemistry and the activation of alcohols for selective reactions.

Protecting Group Chemistry for Alcohols and Amines

In multi-step organic synthesis, the temporary protection of reactive functional groups is a fundamental strategy. organic-chemistry.org Sulfonyl chlorides are known to react with amines to form stable sulfonamides, effectively diminishing the amine's nucleophilicity and basicity. chem-station.com The reaction of this compound with a primary or secondary amine yields an adamantylmethanesulfonamide.

The defining feature of this group is its significant steric bulk, which can shield the protected amine from interaction with other reagents. nih.govchemistrytalk.org This steric hindrance can also influence the conformational preferences of the molecule. Furthermore, the adamantane cage itself is highly stable and protects nearby functional groups from metabolic cleavage, a property that can be beneficial in certain synthetic contexts. nih.gov While sulfonyl groups are generally robust, specific conditions can be employed for their removal when the protection is no longer needed. chem-station.com

For alcohols, the formation of a sulfonate ester is typically considered an activation step rather than a protection, as it creates a good leaving group. masterorganicchemistry.com However, in the context of phenols, particularly electron-rich ones, sulfonylation can serve as a protective strategy against oxidation due to the electron-withdrawing nature of the sulfonyl group. chem-station.com The adamantylmethanesulfonyl group could therefore be used to protect phenolic hydroxyl groups under specific circumstances where its stability and steric properties are advantageous.

Enabling Selective Chemical Reactions through Mesylate Activation

A primary application of sulfonyl chlorides in synthesis is the conversion of alcohols into sulfonate esters (such as mesylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions. masterorganicchemistry.com this compound functions as an analogue of methanesulfonyl chloride (MsCl), transforming alcohols into adamantylmethanesulfonates ("adamantylmesylates").

The key advantage of using this adamantane-containing reagent lies in the potential for enhanced selectivity. The substantial steric bulk of the adamantyl group can lead to regioselective reactions in molecules containing multiple hydroxyl groups (polyols). The reagent is likely to react preferentially with less sterically hindered alcohols, such as primary alcohols over secondary or tertiary ones. mdpi.com This allows for the selective activation of one alcohol in the presence of others, a crucial step in the synthesis of complex molecules like carbohydrates and natural products.

Table 2: Comparison of Sulfonylating Agents for Alcohol Activation

| Reagent | Abbreviation | Key Feature | Primary Application |

| Methanesulfonyl chloride | MsCl | Small, reactive | General activation of alcohols |

| p-Toluenesulfonyl chloride | TsCl | Moderately bulky, crystalline derivatives | General activation, often for characterization |

| This compound | AdMsCl (hypothetical) | Very bulky, highly lipophilic | Selective activation of sterically accessible alcohols |

This steric influence extends to subsequent reactions. The bulky adamantylmesylate leaving group can direct the trajectory of an incoming nucleophile in substitution reactions, potentially controlling the stereochemical outcome of the transformation.

Contributions to Chemical Space and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally complex and diverse small molecules for high-throughput screening and drug discovery. cam.ac.uknih.gov A major goal of DOS is to populate areas of "chemical space" that are underexplored by traditional combinatorial chemistry, which often produces collections of relatively flat, aromatic compounds. nih.gov

The incorporation of the adamantane moiety is a powerful tactic for expanding into three-dimensional chemical space. researchgate.net The adamantane cage is a quintessential sp³-rich scaffold, providing rigidity, defined stereochemistry, and a departure from planarity. nih.govmdpi.com Reagents like this compound are valuable tools in DOS because they provide a straightforward method for introducing this desirable 3D motif into a variety of molecular frameworks.

By appending the adamantyl group, chemists can systematically increase the structural diversity and complexity of a compound library. cam.ac.uk This modification significantly impacts key molecular properties relevant to drug discovery:

Shape and Rigidity: The rigid adamantane core restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target. mdpi.comnih.gov

Lipophilicity: Adamantane is highly lipophilic, and its addition can be used to modulate the solubility and membrane permeability of a molecule, which are critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govresearchgate.net

Novelty: The unique cage structure provides access to novel molecular architectures that are underrepresented in typical screening collections. nih.gov

Spectroscopic and Structural Characterization Methodologies for Adamantan 1 Yl Methanesulfonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of (Adamantan-1-yl)methanesulfonyl chloride and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum, the protons of the adamantyl cage typically appear as a series of multiplets in the upfield region, generally between 1.5 and 2.1 ppm. The three distinct proton environments in the C_s-symmetric adamantyl group—methine (CH), methylene (B1212753) (CH₂), and the protons of the methylene bridge connecting to the sulfonyl chloride group—can be resolved and assigned using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). The methylene protons adjacent to the electron-withdrawing sulfonyl chloride group are expected to be shifted downfield compared to the other adamantyl protons.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon environment. The quaternary carbon of the adamantyl cage attached to the methylene-sulfonyl group, the methine carbons, and the methylene carbons will each have characteristic chemical shifts. The carbon of the CH₂-SO₂Cl group is anticipated to be significantly downfield due to the deshielding effect of the sulfonyl chloride moiety.

For derivatives of this compound, such as sulfonamides or sulfonate esters, the chemical shifts of the adamantyl protons and carbons will be influenced by the nature of the substituent on the sulfonyl group. These shifts can provide valuable information about the electronic effects of the substituents and conformational changes in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Adamantyl CH | ~2.0 | Broad Singlet |

| Adamantyl CH₂ (6H) | ~1.7 | Multiplet |

| Adamantyl CH₂ (6H) | ~1.6 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Adamantyl C (Quaternary) | ~35-40 |

| Adamantyl CH | ~28-32 |

| Adamantyl CH₂ | ~36-42 |

Mass Spectrometry Techniques (ESI-MS, HRMS, CI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound and for probing its fragmentation pathways. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the sulfonyl chloride group (-SO₂Cl) or the entire methanesulfonyl chloride moiety to generate the stable adamantyl carbocation at m/z 135. This adamantyl cation is a common and prominent peak in the mass spectra of many adamantane (B196018) derivatives. Other fragmentation pathways may involve the cleavage of the C-S bond or rearrangements within the adamantyl cage.

Chemical ionization (CI-MS) can be used as a softer ionization technique to enhance the abundance of the molecular ion peak, which can sometimes be weak or absent in electron ionization (EI) mass spectra. By analyzing the fragmentation patterns of various derivatives, it is possible to deduce the site of substitution and the nature of the functional groups present.

Table 3: Expected Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Identity |

|---|---|

| 248/250 | [M]⁺ (Molecular Ion) |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) |

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and details of the three-dimensional arrangement of molecules in the crystal lattice. For this compound and its derivatives, single-crystal X-ray diffraction can confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state.

The rigid adamantyl cage serves as a bulky, lipophilic anchor, and its presence significantly influences the crystal packing. Analysis of the crystal structure can reveal intermolecular interactions, such as hydrogen bonds (in the case of derivatives like sulfonamides), halogen bonds, and van der Waals forces, which govern the supramolecular architecture. These interactions are crucial in determining the physical properties of the material, such as melting point and solubility.

In derivatives, the orientation of the sulfonyl group relative to the adamantyl cage and any other substituents can be precisely determined. This information is valuable for understanding steric effects and for correlating solid-state structure with reactivity and biological activity.

Table 4: General Crystallographic Parameters for Adamantane Derivatives

| Parameter | Typical Value Range |

|---|---|

| Crystal System | Monoclinic, Orthorhombic |

| Space Group | P2₁/c, Pbca, etc. |

| C-C bond length (adamantyl) | 1.53 - 1.55 Å |

| C-H bond length (adamantyl) | 0.96 - 1.00 Å |

| C-S bond length | ~1.80 Å |

| S=O bond length | ~1.43 Å |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the sulfonyl chloride group gives rise to strong and characteristic absorption bands in the IR spectrum.

The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group are expected to appear in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretching vibration typically appears as a weaker band in the lower frequency region, around 600-700 cm⁻¹. The adamantyl group exhibits a series of characteristic C-H stretching and bending vibrations. The C-H stretching vibrations are observed in the 2850-2950 cm⁻¹ region, while the CH₂ scissoring and wagging modes appear in the 1450-1470 cm⁻¹ and 1340-1360 cm⁻¹ regions, respectively.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the non-polar adamantyl cage, which are often weak in the IR spectrum. Conformational analysis of flexible derivatives can also be performed by studying changes in the vibrational spectra under different conditions, such as temperature or solvent.

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| -SO₂Cl | Asymmetric S=O Stretch | 1370 - 1390 |

| -SO₂Cl | Symmetric S=O Stretch | 1170 - 1190 |

| -S-Cl | S-Cl Stretch | 600 - 700 |

| Adamantyl C-H | C-H Stretch | 2850 - 2950 |

Emerging Research Frontiers and Future Perspectives for Adamantan 1 Yl Methanesulfonyl Chloride

Development of Novel and Sustainable Synthetic Routes

The synthesis of sulfonyl chlorides, essential precursors for many pharmaceuticals and fine chemicals, is undergoing a shift towards more environmentally friendly methods. organic-chemistry.orgnbinno.com Traditional approaches often rely on harsh reagents and produce significant waste. rsc.org Modern research is focused on developing greener alternatives that are both efficient and sustainable. nbinno.com

Recent advancements in the synthesis of sulfonyl chlorides include:

Oxidative Chlorination: Eco-friendly strategies are being developed using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents such as water or ethanol. rsc.orgresearchgate.net This method allows for the conversion of thiols to sulfonyl chlorides under mild conditions. rsc.orgresearchgate.net

Metal-Free Aerobic Synthesis: An environmentally benign, metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium nitrate and an aqueous solution of HCl with oxygen as the terminal oxidant. rsc.org

N-Chlorosuccinimide (NCS) Chlorosulfonation: A convenient and environmentally friendly method utilizes S-alkylisothiourea salts and NCS for the synthesis of structurally diverse sulfonyl chlorides. organic-chemistry.org This approach is scalable and avoids hazardous reagents. organic-chemistry.org

While specific sustainable routes for (Adamantan-1-yl)methanesulfonyl chloride are not extensively documented, these general methodologies for sulfonyl chloride synthesis provide a framework for developing more eco-friendly production processes for this adamantane (B196018) derivative. The focus is on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks. nbinno.com

Exploration of New Reactivity Modes and Catalytic Applications

The reactivity of methanesulfonyl chloride is well-established, serving as a precursor to methanesulfonates and methanesulfonamides. wikipedia.orgstudy.com It is a highly reactive electrophile, acting as a source of the "CH₃SO₂⁺" group. wikipedia.org The introduction of the bulky adamantane group is expected to influence its reactivity and open up new applications, particularly in catalysis.

Adamantane's rigid and sterically bulky nature makes it an ideal scaffold for catalyst design. researchgate.net Adamantane-containing catalysts have been explored in various organic reactions. The spherical geometry and the potential for symmetrical functionalization of the adamantane cage make it a suitable building block for creating directional and recyclable catalysts. researchgate.net While specific catalytic applications of this compound are still an emerging area of research, the known applications of other adamantane derivatives in catalysis suggest a promising future.

Advanced Computational Design and Optimization of Adamantane-Based Molecular Systems

Computational methods are becoming increasingly crucial in the design and synthesis of novel molecules with specific properties. rsc.org In the context of adamantane-based systems, computational studies can help in understanding the structure-property relationships and in designing new derivatives with enhanced functionalities.

For adamantane-containing sulfonamides, computational studies have been used to investigate the effect of substituents on the packing architecture of molecular crystals. researchgate.net Such studies are vital for the rational design of pharmaceutical compounds with desired properties. While specific computational design studies on this compound are not yet widely published, the general approaches used for other adamantane derivatives can be applied. These methods can aid in the design of new catalysts, materials, and biologically active compounds based on the (Adamantan-1-yl)methanesulfonyl scaffold.

Integration with Materials Science for Functional Supramolecular Architectures

The adamantane moiety is a valuable building block in materials science and supramolecular chemistry due to its rigid structure and ability to form stable host-guest complexes. nih.govresearchgate.net Adamantane derivatives have been used in the development of polymeric materials and thermally stable lubricants. wikipedia.org

Adamantane's high affinity for cyclodextrin cavities has been extensively utilized in the construction of supramolecular systems. mdpi.com This host-guest interaction is a cornerstone for creating drug delivery systems, hydrogels, and other functional materials. nih.govresearchgate.netrsc.org For instance, adamantane-functionalized polymers can form self-healing hydrogels through interactions with cyclodextrin-modified polymers. researchgate.net

The integration of the (Adamantan-1-yl)methanesulfonyl group into larger molecular systems could lead to the development of novel functional materials with unique properties imparted by the adamantane cage. These could include advanced polymers, coatings, and specialized membranes. nbinno.com

Role in Chemical Biology and as Tools for Mechanistic Elucidation in Biological Systems

Adamantane derivatives have a long history in medicinal chemistry, with the first application being amantadine as an antiviral drug. wikipedia.orgmdpi.comnih.gov The lipophilic nature of the adamantane cage often enhances the pharmacological properties of drugs. mdpi.comnih.gov

The adamantane moiety is widely used in the design of drug delivery systems. mdpi.comnih.gov Its ability to anchor molecules to lipid bilayers of liposomes has promising applications in targeted drug delivery and surface recognition. mdpi.comresearchgate.net By attaching specific ligands to the adamantane group, researchers can study interactions with cell receptors and elucidate biological mechanisms. nih.gov

While the specific role of this compound in chemical biology is yet to be fully explored, its structural features suggest potential applications as a molecular probe or as a building block for designing new bioactive molecules. The sulfonyl chloride group can react with biological nucleophiles, allowing for the covalent labeling of proteins and other biomolecules, which can be a powerful tool for mechanistic studies.

Q & A

Q. What are the recommended synthetic routes for (Adamantan-1-yl)methanesulfonyl chloride, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves reacting adamantane derivatives with methanesulfonyl chloride under controlled acidic conditions. Key optimization parameters include:

- Temperature : 0–5°C to minimize side reactions (e.g., hydrolysis).

- Solvent : Dichloromethane or tetrahydrofuran for improved solubility and reactivity.

- Catalyst : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.

Post-reaction purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. What analytical techniques are most reliable for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolves adamantane cage geometry and sulfonyl chloride orientation. Example: Monoclinic crystal system (space group P2₁/c) with lattice parameters a = 6.3545 Å, b = 39.4559 Å, c = 11.3878 Å .

- NMR Spectroscopy :

- ¹H NMR : Adamantane protons appear as singlets (δ 1.6–2.1 ppm).

- ¹³C NMR : Sulfonyl carbon at δ 55–60 ppm.

- FT-IR : Confirm S=O stretches at 1360 cm⁻¹ and 1170 cm⁻¹ .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use corrosion-resistant gloves (nitrile), face shields, and fume hoods to avoid exposure to vapors.

- Storage : Airtight containers under inert gas (N₂/Ar) at –20°C. Avoid moisture to prevent hydrolysis to methanesulfonic acid .

Q. What are the primary decomposition products under thermal stress?

Methodological Answer: Thermogravimetric analysis (TGA) shows decomposition >150°C, releasing:

- Gaseous Byproducts : SO₂, HCl, and CO .

- Solid Residues : Adamantane derivatives and polymeric sulfones. Mitigate via controlled heating and inert atmospheres .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical structural data?

Methodological Answer:

- Software : Use SHELXL for crystallographic refinement and Gaussian for DFT calculations.

- Validation : Compare experimental bond lengths (e.g., C–S = 1.81 Å) with DFT-predicted values. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .

Q. What strategies mitigate side reactions during nucleophilic substitutions (e.g., sulfonamide formation)?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity while reducing hydrolysis.

- Stoichiometry : Use 1.2–1.5 equivalents of amine to drive reaction completion.

- Byproduct Monitoring : HPLC (C18 column, acetonitrile/water gradient) identifies sulfonic acid impurities .

Q. How do steric effects from the adamantane moiety influence reactivity?

Methodological Answer:

Q. What experimental and computational methods validate biological activity?

Methodological Answer:

Q. How can researchers address contradictions in reported crystallographic data?

Methodological Answer:

- Replicate Conditions : Ensure identical data collection parameters (e.g., λ = 1.54184 Å CuKα, 100 K temperature).

- R-Factor Analysis : Compare refinement metrics (e.g., R₁ < 0.05 for high-quality datasets). Discrepancies may arise from disorder in the sulfonyl group .

Q. What advanced techniques manage toxicity and environmental hazards?

Methodological Answer:

- Waste Treatment : Neutralize with 10% NaOH, followed by activated carbon filtration (removes >90% sulfonic acid byproducts).

- Ecotoxicity Assessment : Follow OECD Guidelines 201/202 (algae/daphnia assays) to evaluate LC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.